5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Description
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group in its structure makes it a valuable scaffold for various chemical reactions and functionalizations.
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
OJJCOECEWJUJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)N |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Method
Procedure (adapted from):
2-Methyl-3-nitro-5-bromopyridine is reduced using iron powder and ammonium chloride in a methanol/water (4:1) system at 80°C for 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Starting Material | 2-Methyl-3-nitro-5-bromopyridine |
| Reducing Agent | Fe, NH₄Cl |
| Solvent | MeOH/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 95% |
| Mechanism : The nitro group is reduced to an amine via a classical Bechamp reaction. |
Cyclization to Imidazo[1,2-a]pyridine
α-Haloketone-Mediated Cyclization
Procedure (adapted from and):
5-Bromo-2-methylpyridin-3-amine reacts with chloroacetaldehyde in ethanol under basic conditions (e.g., NaHCO₃) at 55°C for 5–24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Substrate | 5-Bromo-2-methylpyridin-3-amine |
| Cyclizing Agent | 40% Chloroacetaldehyde aqueous solution |
| Base | NaHCO₃ |
| Solvent | Ethanol |
| Temperature | 55°C |
| Yield | 67–72% |
| Mechanism : Nucleophilic substitution at the α-carbon of chloroacetaldehyde by the pyridine amine, followed by intramolecular cyclization. |
One-Pot Groebke–Blackburn–Bienaymé Reaction
Procedure (adapted from and):
A three-component reaction between 5-bromo-2-aminopyridine, acetaldehyde (for methyl group introduction), and tert-butyl isocyanide in methanol at 60°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | None (metal-free) |
| Solvent | Methanol |
| Temperature | 60°C |
| Yield | 50–65% |
| Limitations : Requires precise control of regioselectivity to ensure correct substitution patterns. |
Optimization and Challenges
Regioselectivity Control
Purification Methods
-
Recrystallization in ethyl acetate/hexane (1:1) achieves >95% purity ().
-
Column chromatography (SiO₂, EtOAc/hexane) is avoided due to scalability issues.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| α-Haloketone Cyclization | 72 | High | Moderate |
| Groebke–Bienaymé | 65 | Moderate | High (isocyanide cost) |
| Nickel-Catalyzed Coupling () | 85* | Low | High |
*Reported for analogous compounds.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
N-oxides: Oxidation reactions yield N-oxides, which have distinct chemical properties.
Dehalogenated Products: Reduction reactions can lead to the removal of the bromine atom, forming dehalogenated products.
Scientific Research Applications
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A similar compound with antimicrobial properties.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents exhibit a range of biological activities.
Uniqueness
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and allows for diverse functionalizations. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine, and how are reaction conditions tailored for regioselective bromination?
- Methodological Answer : Synthesis typically involves multi-step strategies, starting with the imidazo[1,2-a]pyridine scaffold. Bromination is achieved using bromine in acetic acid under inert conditions to ensure regioselectivity at the 5th position . Microwave-assisted three-component reactions (e.g., 2-aminopyridine, aldehydes, and isocyanides) with montmorillonite catalysts can improve yields (74% in model reactions) and reduce reaction times (5 minutes at 140°C) . Purification often employs column chromatography, with structural confirmation via NMR and HRMS .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm bromine integration (e.g., singlet for methyl groups, doublets for aromatic protons) .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). For example, dihedral angles between aryl and imidazopyridine rings range from 26–31°, influencing packing stability .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 244.06 g/mol for analogues) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at the 5-bromo and 2-methyl positions impact biological activity and target selectivity?
- Methodological Answer :
- COX-2 inhibition : Substitution at the 5th position (bromine) enhances steric hindrance, improving COX-2 selectivity (IC = 0.07 µM in analogues). Methyl groups at C-2 reduce metabolic degradation, as seen in anti-inflammatory derivatives .
- SAR studies : Comparative analysis of 6-bromo vs. 5-bromo isomers reveals positional effects on binding affinity. For example, 6-bromo analogues show reduced activity against mycobacterial targets, highlighting the importance of regiochemistry .
- Data-driven optimization : In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (e.g., AutoDock Vina) guide rational modifications .
Q. What computational approaches predict the binding modes of this compound with biological targets?
- Methodological Answer :
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, bromine’s electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites .
- Molecular dynamics (MD) simulations : Model ligand-protein stability (e.g., with ENR enzyme) over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., sulfonamide groups in COX-2 inhibitors) for scaffold optimization .
Q. How can researchers resolve contradictions in pharmacological data related to substituent effects on imidazopyridine derivatives?
- Methodological Answer :
- Control experiments : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate substituent effects .
- Meta-analysis : Compare IC values across studies (e.g., 0.07–0.39 µM for COX-2 inhibition) to identify outliers caused by assay variability .
- Crystallographic validation : Resolve ambiguous binding modes using co-crystal structures (e.g., PDB: 6COX) to clarify steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
